2-(2,2-Dimethylacetyl)oxazole
Overview
Description
2-(2,2-Dimethylacetyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 2,2-dimethylacetyl group. Oxazoles are a class of compounds known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both oxygen and nitrogen atoms in the five-membered ring structure of oxazoles imparts unique chemical properties, making them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Oxazole derivatives have been found to interact with a wide range of biological targets . These include various enzymes and receptors, and their biological responses are often influenced by the presence of hetero atoms or groupings .
Mode of Action
Oxazole derivatives are known to interact with their targets through numerous non-covalent interactions . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitution pattern in the oxazole derivatives
Cellular Effects
Oxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylacetyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions . This method allows for the formation of the oxazole ring through a [3+2] cycloaddition reaction.
Industrial Production Methods
In industrial settings, the synthesis of oxazole derivatives, including this compound, often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives . These catalysts offer advantages such as high stability, easy separation from reaction mixtures, and eco-friendly properties.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylacetyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-(2,2-Dimethylacetyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-(2,2-Dimethylacetyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylacetyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-methyl-1-(1,3-oxazol-2-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)6(9)7-8-3-4-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYVQDCWEITXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=NC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642054 | |
Record name | 2-Methyl-1-(1,3-oxazol-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-12-1 | |
Record name | 2-Methyl-1-(2-oxazolyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-(1,3-oxazol-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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